molecular formula C21H20N2O7 B11506647 3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11506647
M. Wt: 412.4 g/mol
InChI Key: OJCKOGNRPLFIFF-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes both dihydroxyphenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 3-(2,4-dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves multiple steps. The synthetic route typically starts with the preparation of the dihydroxyphenyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to the ability of the dihydroxyphenyl group to scavenge free radicals. The methoxyphenyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds include other derivatives of pyrrolo[3,4-c]pyrrole, such as:

  • 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane
  • 1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of dihydroxyphenyl and methoxyphenyl groups in 3-(2,4-dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O7

Molecular Weight

412.4 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-5-(2-methoxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C21H20N2O7/c1-21(20(28)29)16-15(17(22-21)11-8-7-10(24)9-13(11)25)18(26)23(19(16)27)12-5-3-4-6-14(12)30-2/h3-9,15-17,22,24-25H,1-2H3,(H,28,29)

InChI Key

OJCKOGNRPLFIFF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(N1)C3=C(C=C(C=C3)O)O)C(=O)N(C2=O)C4=CC=CC=C4OC)C(=O)O

Origin of Product

United States

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